

L-Norvaline t-Butyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-norvaline t-butyl ester*

Cat. No.: *B100673*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **L-norvaline t-butyl ester**, a key building block in synthetic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and application, and explores its role in relevant biological pathways.

Core Chemical and Physical Data

L-norvaline t-butyl ester is most commonly handled and commercially available as its hydrochloride salt to enhance stability and ease of handling. The following table summarizes its key quantitative data.

Property	Value	Citations
Compound Name	L-Norvaline t-butyl ester hydrochloride	[1]
Synonyms	(S)-tert-butyl 2-aminopentanoate hydrochloride, H-Nva-OtBu·HCl	
CAS Number	119483-47-5	[1]
Molecular Formula	C ₉ H ₂₀ ClNO ₂	[1]
Molecular Weight	209.71 g/mol	[1]
Appearance	White crystalline solid	[1]
Melting Point	140-145 °C	[1]
Purity	Typically ≥95%	
Solubility	Soluble in water	[1]

Note: The molecular weight of the free base, **L-norvaline t-butyl ester** (C₉H₁₉NO₂), is 173.25 g/mol, calculated by subtracting the molecular weight of hydrogen chloride (HCl) from the hydrochloride salt.

Synthesis Protocol: Esterification of L-Norvaline

The synthesis of **L-norvaline t-butyl ester** hydrochloride is typically achieved through the esterification of L-norvaline with isobutylene in the presence of an acid catalyst, followed by the formation of the hydrochloride salt. This method provides a straightforward and scalable route to the desired product.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is adapted from general procedures for the synthesis of amino acid tert-butyl esters.

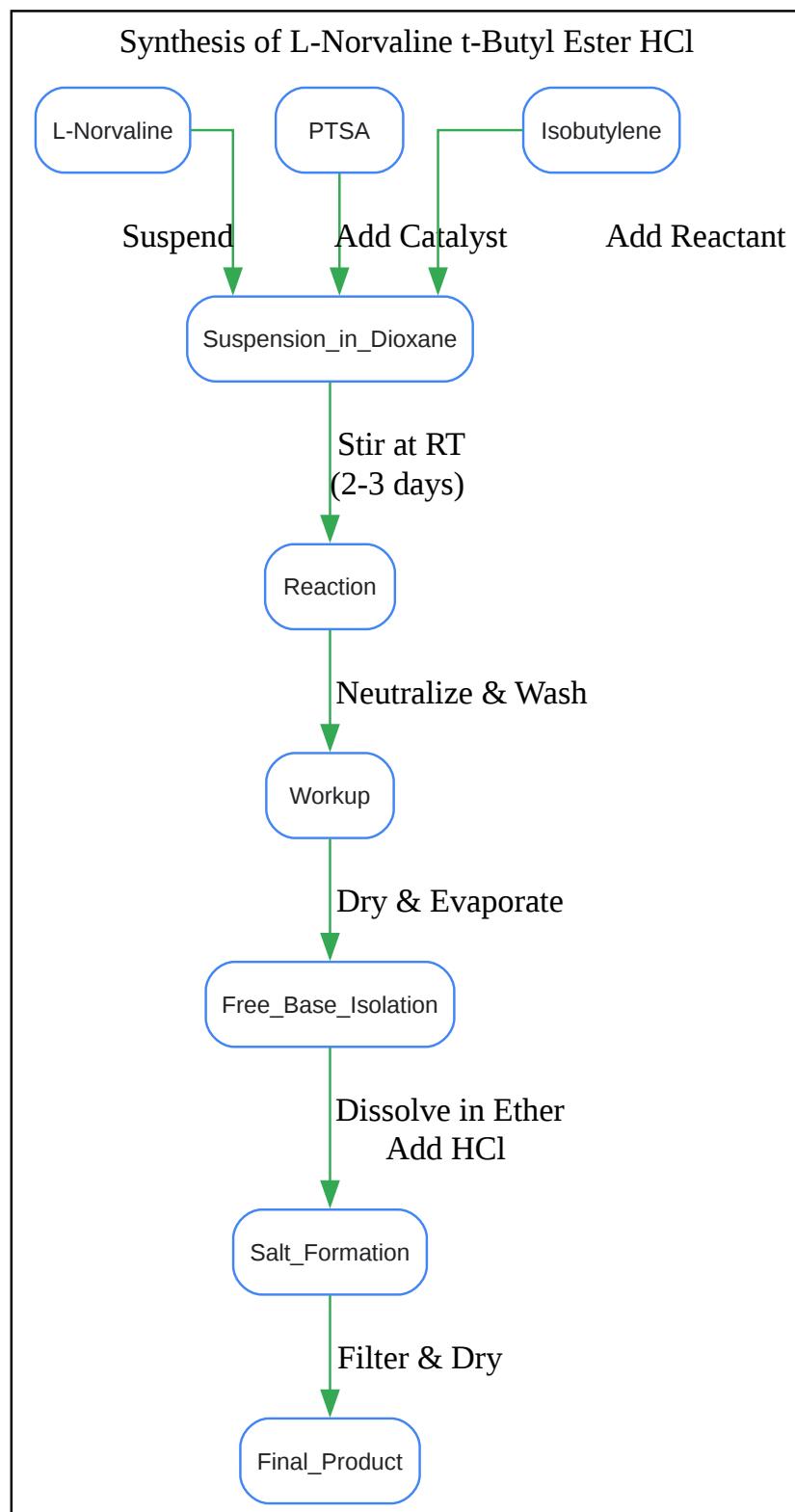
Materials:

- L-Norvaline
- Dioxane (or another suitable solvent like dichloromethane)
- p-Toluenesulfonic acid (PTSA) or another strong acid catalyst
- Isobutylene (liquefied)
- 10% Sodium bicarbonate solution
- Brine solution
- Dry ether
- Hydrogen chloride (gas or as a solution in dry ether)
- Anhydrous magnesium sulfate or sodium sulfate
- Autoclave or a pressure-rated reaction vessel
- Standard laboratory glassware
- Rotary evaporator

Procedure:

- Reaction Setup: In a suitable pressure-rated vessel, suspend L-norvaline in dioxane.
- Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (typically 1.5 equivalents relative to the amino acid).
- Reactant Addition: Cool the vessel and carefully add condensed isobutylene.
- Reaction: Seal the vessel and stir the mixture at room temperature for 2 to 3 days. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, carefully vent the reaction vessel. Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then a brine solution.

- Isolation of Free Base: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude **L-norvaline t-butyl ester** as a free base.
- Hydrochloride Salt Formation: Dissolve the isolated free base in approximately 10 volumes of dry ether and cool the solution to -20°C.
- Precipitation: Slowly add one equivalent of a 1N HCl solution in dry ether. The hydrochloride salt will precipitate out of the solution.
- Final Product Isolation: Collect the precipitate by filtration, wash with cold dry ether, and dry under vacuum to yield **L-norvaline t-butyl ester** hydrochloride.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **L-norvaline t-butyl ester** hydrochloride.

Application in Solid-Phase Peptide Synthesis (SPPS)

L-norvaline t-butyl ester is a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides and small proteins. In SPPS, the t-butyl ester serves as a temporary protecting group for the C-terminus of the L-norvaline residue, preventing its participation in the peptide bond formation until it is intentionally cleaved.

Experimental Protocol: Incorporation of L-Norvaline into a Peptide Chain

This protocol outlines the general steps for incorporating an N-terminally protected **L-norvaline t-butyl ester** into a growing peptide chain on a solid support using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

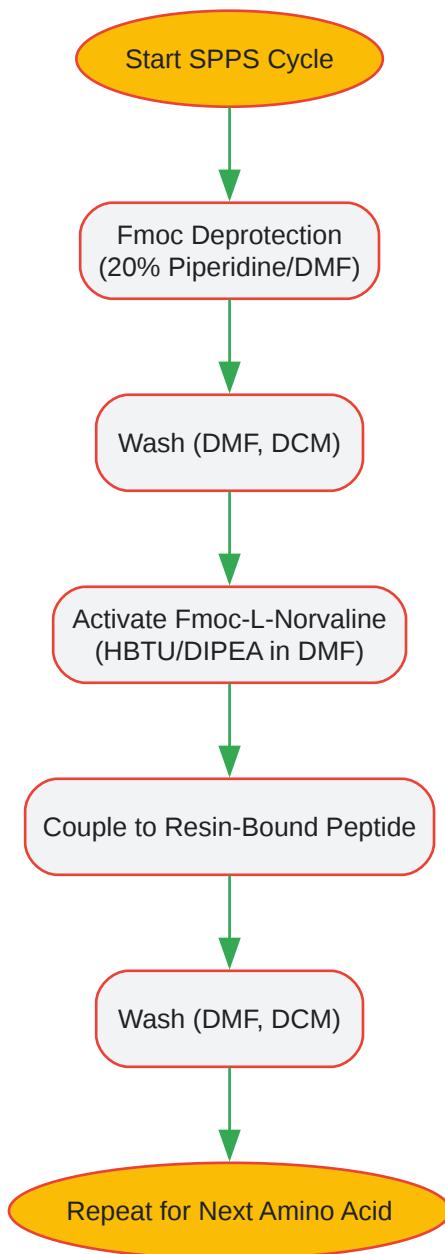
Materials:

- Peptide-resin with a free N-terminal amine
- N-Fmoc-L-norvaline
- Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base (e.g., DIPEA - N,N-diisopropylethylamine)
- Solvent (e.g., DMF - N,N-dimethylformamide)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Washing solvents (DMF, DCM - dichloromethane)
- Solid-phase synthesis vessel

Procedure:

- Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes within the reaction vessel.

- **N-Terminal Fmoc Deprotection:** If the resin-bound peptide has an N-terminal Fmoc protecting group, remove it by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.
- **Activation of N-Fmoc-L-norvaline:** In a separate vessel, dissolve N-Fmoc-L-norvaline (2-4 equivalents relative to the resin loading) in DMF. Add the coupling reagent (e.g., HBTU, 2-4 equivalents) and a base (e.g., DIPEA, 4-8 equivalents). Allow this activation mixture to react for 5-10 minutes at room temperature.
- **Coupling Reaction:** Add the activated N-Fmoc-L-norvaline solution to the swollen peptide-resin. Agitate the mixture at room temperature for 2-4 hours. The completion of the coupling can be monitored using a ninhydrin test to detect any remaining free primary amines.
- **Washing:** After the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
- **Chain Elongation:** The cycle of deprotection and coupling is repeated with subsequent amino acids until the desired peptide sequence is assembled.
- **Final Cleavage and Deprotection:** Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the t-butyl ester of L-norvaline if it is the C-terminal residue) are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).



[Click to download full resolution via product page](#)

Caption: A single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Role in Modulating Nitric Oxide Signaling

L-norvaline and its derivatives are recognized for their ability to influence nitric oxide (NO) signaling pathways. L-norvaline is a known inhibitor of the arginase enzyme. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, potentially leading to

an increase in NO production. This mechanism is of significant interest in cardiovascular research and sports nutrition.

Experimental Protocol: In Vitro Nitric Oxide Synthase (NOS) Inhibition/Activity Assay

This protocol describes a general method to assess the effect of a compound like an L-norvaline derivative on NO production in a cellular context, often using the Griess assay to measure nitrite, a stable breakdown product of NO.

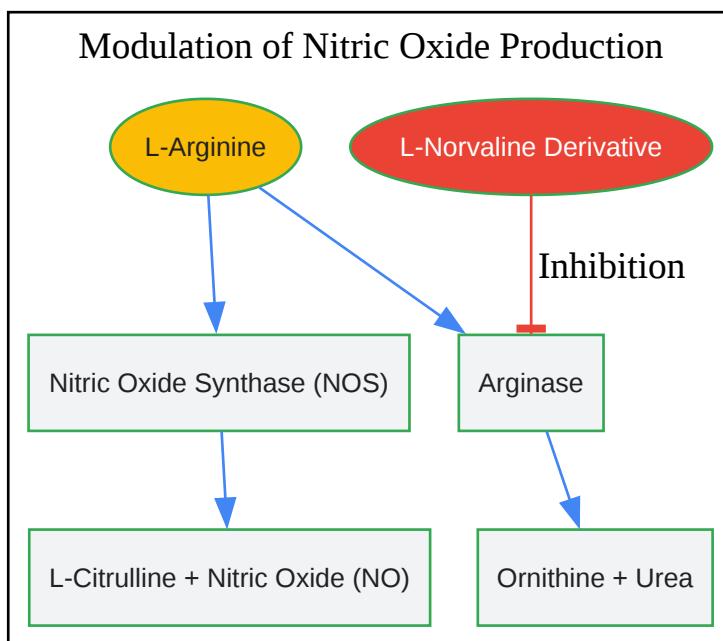
Materials:

- RAW 264.7 murine macrophage cells (or other suitable cell line)
- Dulbecco's Modified Eagle's Medium (DMEM) with supplements (FBS, penicillin-streptomycin)
- Lipopolysaccharide (LPS) and Interferon-gamma (IFN- γ) to induce iNOS
- Test compound (e.g., an L-norvaline derivative)
- Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water, mixed 1:1)
- Sodium nitrite standard solution
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Culture: Culture RAW 264.7 cells in supplemented DMEM. Seed the cells into a 96-well plate and allow them to adhere for 24 hours.
- Treatment: Replace the medium with fresh medium containing various concentrations of the L-norvaline derivative. Pre-incubate the cells with the compound for 1-2 hours.

- iNOS Induction: Add LPS and IFN- γ to the wells to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include control wells with stimulants but without the test compound.
- Incubation: Incubate the plates for 24 hours.
- Nitrite Quantification (Griess Assay):
 - Collect the cell culture supernatant.
 - In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent.
 - Incubate at room temperature for 10-15 minutes, protected from light.
 - Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage change in NO production for each concentration of the L-norvaline derivative relative to the stimulated control.



[Click to download full resolution via product page](#)

Caption: L-Norvaline's inhibitory effect on arginase, leading to increased L-arginine for NO synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- To cite this document: BenchChem. [L-Norvaline t-Butyl Ester: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b100673#l-norvaline-t-butyl-ester-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

